

# Safinamide-d4 chemical structure and molecular weight

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## Compound of Interest

Compound Name: Safinamide-d4

Cat. No.: B15616632

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## Safinamide-d4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the chemical properties, synthesis, and analytical applications of **Safinamide-d4**, a deuterated analog of the anti-Parkinson's disease drug, Safinamide. This document also elucidates the complex signaling pathways through which Safinamide exerts its therapeutic effects.

## Core Chemical and Physical Data

**Safinamide-d4** is a stable, isotopically labeled form of Safinamide. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Safinamide in biological matrices.

Property	Value
Chemical Formula	C <sub>17</sub> H <sub>15</sub> D <sub>4</sub> FN <sub>2</sub> O <sub>2</sub>
Molecular Weight	306.37 g/mol
IUPAC Name	(2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-Propanamide-2,3,3,3-d <sub>4</sub>
CAS Number	1147299-69-1
Appearance	Solid
Purity	Typically >95%
Isotopic Enrichment	Typically >95%

## Experimental Protocols

### Synthesis of Safinamide-d<sub>4</sub>

A chemoenzymatic approach has been successfully employed for the stereoselective synthesis of deuterated Safinamide.<sup>[1]</sup> This method utilizes a biocatalyst to introduce the deuterium atoms with high precision.

#### Key Steps:

- Biocatalytic Deuteration:** The synthesis begins with the stereoselective deuteration of L-alanine methyl ester (L-Ala-OMe). This is achieved using an  $\alpha$ -oxo-amine synthase (SxtA AONS) in the presence of deuterium oxide (D<sub>2</sub>O) as the deuterium source. This enzymatic reaction yields deuterated L-Ala-OMe with high isotopic incorporation (>99%) and enantiomeric excess (96%).<sup>[1]</sup>
- Elaboration to **Safinamide-d<sub>4</sub>**:** The resulting deuterated L-Ala-OMe is then elaborated over a three-step chemical synthesis sequence to yield the final **Safinamide-d<sub>4</sub>** product.<sup>[1]</sup> This elaboration typically follows established synthetic routes for Safinamide, which involve the reductive amination of 4-[(3-fluorobenzyl)oxy]benzaldehyde with the deuterated alanine derivative.<sup>[2]</sup>

## Use as an Internal Standard in UPLC-MS/MS Analysis

**Safinamide-d4** is a critical tool for the accurate quantification of Safinamide in biological samples. The following protocol outlines its use as an internal standard in a validated UPLC-MS/MS method for the analysis of Safinamide in human plasma.<sup>[3][4]</sup>

### 1. Preparation of Solutions:

- **Standard Stock Solutions:** Prepare stock solutions of Safinamide (1.0 mg/mL) and **Safinamide-d4** (1.0 mg/mL) in methanol.<sup>[4]</sup>
- **Internal Standard Spiking Solution:** Prepare a 75.0 pg/mL spiking solution of **Safinamide-d4** from the stock solution by diluting with the mobile phase.<sup>[4]</sup>
- **Calibration Standards and Quality Control Samples:** Prepare calibration standards and quality control samples by spiking known concentrations of Safinamide into drug-free human plasma.

### 2. Sample Preparation:

- To 100 µL of plasma sample (or calibration standard/QC), add 100 µL of the **Safinamide-d4** internal standard spiking solution.<sup>[4]</sup>
- Add 3.0 mL of acetonitrile to precipitate proteins.<sup>[4]</sup>
- Vortex the mixture for 10 minutes and then centrifuge at 55,000 rpm for 15 minutes at 25 °C.<sup>[4]</sup>
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50 °C.<sup>[4]</sup>
- Reconstitute the residue in 100 µL of the mobile phase and inject it into the UPLC-MS/MS system.<sup>[4]</sup>

### 3. UPLC-MS/MS Conditions:

- **Chromatographic Column:** CORTECS C18 (100 x 4.6 mm, 2.7 µm)<sup>[3]</sup>

- Mobile Phase: 0.1% formic acid in water:Methanol (30:70 v/v)[3]
- Flow Rate: 0.8 mL/min[3]
- Total Analysis Time: 4 minutes[3]
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4]
- Mass Transitions (m/z):
  - Safinamide: 303.3 → 215.2[3]
  - **Safinamide-d4**: 307.3 → 215.2[3]

## Signaling Pathways and Mechanism of Action

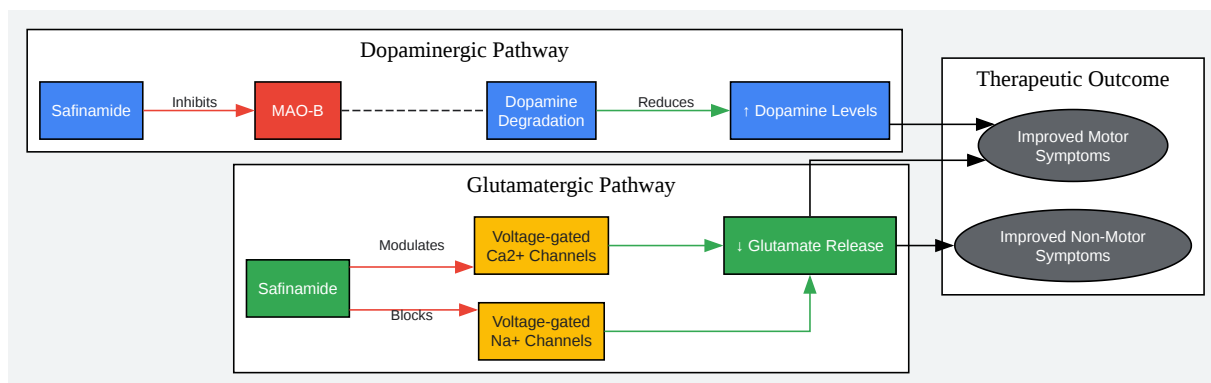
Safinamide exhibits a unique dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, which contributes to its efficacy in managing the symptoms of Parkinson's disease.[5][6][7]

### Dopaminergic Pathway

The primary dopaminergic action of Safinamide is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[5][8] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration and availability of dopamine, thereby enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.[5][9]

### Glutamatergic Pathway

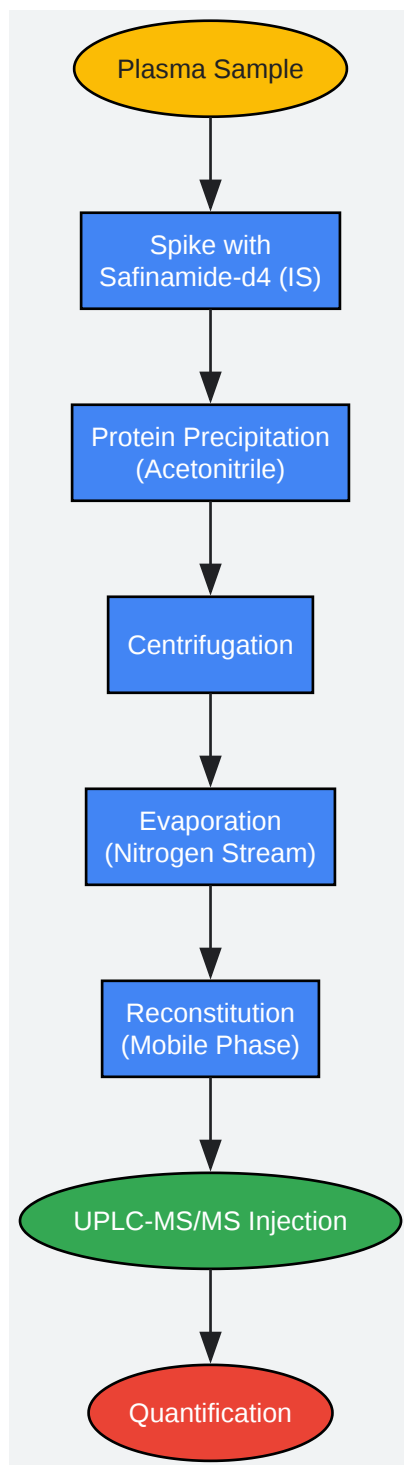
In addition to its effects on the dopaminergic system, Safinamide also modulates the glutamatergic system.[6][9] It blocks voltage-gated sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) channels, which leads to a reduction in the abnormal release of the excitatory neurotransmitter glutamate.[7] This modulation of glutamate release is thought to contribute to its neuroprotective effects and its ability to improve non-motor symptoms.[6][9]



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Caption: Dual mechanism of action of Safinamide.

The diagram below illustrates the experimental workflow for the quantification of Safinamide using **Safinamide-d4** as an internal standard via UPLC-MS/MS.



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Caption: UPLC-MS/MS sample preparation workflow.

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